![molecular formula C20H28O4 B016538 Pinusolidic acid CAS No. 40433-82-7](/img/structure/B16538.png)
Pinusolidic acid
Overview
Description
Pinusolidic acid is a diterpene lactone . It is a natural product found in Calocedrus formosana, Taiwanofungus camphoratus, and other organisms .
Synthesis Analysis
A phytochemical study of n-hexane and ethyl acetate extracts of Pinus dalatensis Ferré leaves led to the isolation of 11 compounds, including pinusolidic acid .Molecular Structure Analysis
The molecular formula of Pinusolidic acid is C20H28O4 . The IUPAC name is (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid .Chemical Reactions Analysis
Pinusolidic acid is a platelet-activating factor (PAF) inhibitor with an IC50 of 23 μM . It was isolated from the leaves of Pinus dalatensis Ferré .Physical And Chemical Properties Analysis
The molecular weight of Pinusolidic acid is 332.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .Scientific Research Applications
Antiviral Properties
Pinusolidic acid has been found to have antiviral properties. For instance, it has been isolated from Chamaecyparis obtuse and has been proven to be effective against SARS-CoV . This suggests that Pinusolidic acid could potentially be used in the development of antiviral drugs.
Use in Biotechnology
Pinusolidic acid, along with other phytochemical compounds, can be produced in bulk and of uniform quality using in vitro culture technology . This technology includes plant cell cultures, adventitious roots cultures, and organ and tissue cultures. These in vitro cultures can serve as factories of secondary metabolites/phytochemicals .
Drug Development
The consistent yield and quality of in vitro culture-based phytochemicals, including Pinusolidic acid, make them promising candidates for drug testing . Environmental and molecular manipulation of these in vitro cultures could provide engineered drug candidates for testing .
Use in Nanocomposites
Although not directly mentioned in the search results, similar compounds have been used in the development of nanocomposites . It’s possible that Pinusolidic acid could also be used in this way, enhancing the properties of materials such as Poly(lactic acid) (PLA).
3D Printing Applications
Again, while not directly mentioned, similar compounds have been utilized in 3D-printing applications . More research would be needed in this area, but it’s possible that Pinusolidic acid could be used to enhance the flexibility and control the viscosity of materials like PLA in 3D printing .
Mechanism of Action
Target of Action
Pinusolidic acid primarily targets the Platelet-activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation and allergic responses.
Mode of Action
Pinusolidic acid acts as an inhibitor of PAFR . It binds to the receptor, preventing the platelet-activating factor (PAF) from exerting its effects. The IC50 value of Pinusolidic acid, which represents the concentration of the compound required to inhibit the biological function of PAFR by 50%, is 23 μM .
Result of Action
The inhibition of PAFR by Pinusolidic acid can lead to a decrease in platelet aggregation and inflammation, given the role of PAF in these processes . .
Future Directions
Phytochemicals like Pinusolidic acid have demonstrated activity against coronaviruses through mechanisms such as viral entry inhibition, inhibition of replication enzymes, and virus release blockage . Therefore, along with other drugs currently tested against COVID-19, plant-based drugs should be included for speedy development of COVID-19 treatment .
properties
IUPAC Name |
(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQSDRHZGCMBKG-FIYPYCPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinusolidic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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